1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

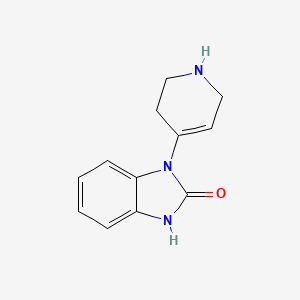

The molecular structure of 1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one represents a sophisticated heterocyclic framework combining benzimidazole and tetrahydropyridine moieties through a direct carbon-nitrogen linkage. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-benzimidazol-2-one, reflecting the attachment of the tetrahydropyridine ring at the 4-position to the nitrogen atom at position 1 of the benzimidazole core. Alternative nomenclature systems designate this compound as 1-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one, emphasizing the substitution pattern from the benzimidazole perspective.

The molecular formula is established as C₁₂H₁₃N₃O with a molecular weight of 215.25 daltons, indicating the presence of twelve carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one oxygen atom. The Chemical Abstracts Service registry number 2147-83-3 provides unique identification for this compound in chemical databases. The structural framework consists of a fused benzene-imidazole ring system bearing a carbonyl group at position 2, with the tetrahydropyridine substituent attached through position 1 of the imidazole ring. This arrangement creates a molecule with significant conformational flexibility due to the partially saturated nature of the tetrahydropyridine ring and the potential for rotation around the connecting carbon-nitrogen bond.

The compound exhibits characteristic functional groups including the cyclic urea moiety within the benzimidazole framework and the partially saturated nitrogen heterocycle of the tetrahydropyridine system. The presence of multiple nitrogen atoms capable of protonation or hydrogen bonding contributes to the compound's potential for diverse intermolecular interactions and tautomeric behavior. Structural analysis reveals that the tetrahydropyridine ring attachment occurs at the 4-position of the six-membered ring, creating a double bond between carbons 4 and 5 of the tetrahydropyridine system. This unsaturation influences both the electronic distribution within the molecule and its overall conformational preferences.

Properties

IUPAC Name |

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9/h1-5,13H,6-8H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEOSTXFQCDCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1N2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175753 | |

| Record name | 1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26664695 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2147-83-3 | |

| Record name | 1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2147-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002147833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2147-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of 1-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone Intermediates

- Starting from 1-benzyl-3-carbethoxy-2-pyridone, heating with an appropriate 1,2-phenylenediamine in an inert solvent such as xylene yields 1-(1-benzyl-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone.

- This intermediate can be further functionalized at the 3-position by alkylation (e.g., with sodamide followed by phenyltrimethylammonium bromide), hydroxylalkylation (e.g., with formalin), or acylation (e.g., with acid anhydrides) to yield 3-alkyl, 3-hydroxyalkyl, or 3-alkanoyl derivatives respectively.

Catalytic Hydrogenation to Remove Benzyl Protecting Group

- The benzyl group on the nitrogen is removed by catalytic hydrogenation using palladium on charcoal as a catalyst at atmospheric pressure and temperatures around 40–50 °C.

- Hydrogenation is stopped after the uptake of the calculated amount of hydrogen (usually one or two molar equivalents depending on the intermediate).

- The catalyst is filtered off, and the solvent is evaporated to isolate the desired 1-(1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone compound.

Isolation and Purification

- The crude product is often dissolved in diisopropyl ether and filtered to remove insolubles.

- Introduction of hydrogen chloride gas into the filtrate precipitates the hydrochloride salt, which is then filtered and recrystallized from ethanol to improve purity.

- Further purification steps include recrystallization from solvents such as 2-propanol or diethyl ether, trituration with acetone, and drying under vacuum to obtain analytically pure material.

Alkylation Reactions for Derivative Synthesis

- Alkylation of the 1-(1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone is performed by reacting with halogenated ketones such as γ-chloro-4-fluorobutyrophenone or γ-chloro-4-(t-butyl)butyrophenone in the presence of sodium carbonate and catalytic potassium iodide in solvents like 4-methyl-2-pentanone.

- The reaction mixture is refluxed for extended periods (24–48 hours), followed by aqueous workup and solvent evaporation to isolate the alkylated products.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Condensation | 1,2-phenylenediamine + 1-benzyl-3-carbethoxy-2-pyridone, xylene, heat | 1-(1-benzyl-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone | Benzyl group protects pyridine nitrogen |

| 2 | Functionalization (alkylation, acylation, hydroxylation) | Sodamide + alkylating/acylating agent or formalin | 3-substituted benzimidazolinone derivatives | Modifies position 3 of benzimidazolinone |

| 3 | Catalytic hydrogenation | Pd/C catalyst, H2 gas, 40–50 °C, atmospheric pressure | 1-(1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone | Removes benzyl protecting group |

| 4 | Salt formation and purification | HCl gas, ethanol recrystallization | Hydrochloride salt of final compound | Enhances stability and purity |

| 5 | Alkylation of final compound | γ-chloro ketones, Na2CO3, KI, reflux in 4-methyl-2-pentanone | Alkylated benzimidazolinone derivatives | For synthesis of pharmacologically active derivatives |

Research Findings and Optimization Notes

- The use of benzyl protection on the tetrahydropyridine nitrogen is critical to avoid side reactions during ring formation and functionalization.

- Catalytic hydrogenation conditions must be carefully controlled to avoid over-reduction or decomposition; typically, one to two molar equivalents of hydrogen are sufficient.

- Alkylation reactions benefit from the use of potassium iodide as a catalytic additive to enhance halide displacement efficiency.

- Recrystallization solvents and conditions significantly affect the purity and yield of the final hydrochloride salts.

- The synthetic route allows for structural diversification at the 3-position, enabling the preparation of various analogues for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one

- CAS Number : 2147-83-3

- Molecular Formula : C₁₂H₁₃N₃O

- Molecular Weight : 215.25 g/mol

- Physical Properties : Density 1.27 g/cm³, melting point 195–200°C .

Role and Applications :

Primarily used as a pharmaceutical intermediate , this compound features a benzimidazol-2-one core fused with a partially unsaturated 1,2,3,6-tetrahydro-4-pyridinyl group. Its structural flexibility enables diverse derivatization for drug discovery, particularly in neuroleptic and opioid receptor-targeted agents .

Structural and Functional Comparison with Similar Compounds

Droperidol (Dehydrobenzperidol)

- Chemical Name : 1-[1-[4-(4-Fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydro-4-pyridinyl]-1,3-dihydro-2H-benzimidazol-2-one .

- Key Differences :

- Substituent : Droperidol has a 4-(4-fluorophenyl)-4-oxobutyl chain attached to the tetrahydro-pyridinyl group, absent in the target compound .

- Pharmacology : Droperidol is a neuroleptic and tranquilizer (e.g., Inapsine®, Droleptan®) acting as a dopamine antagonist . The target compound lacks this substituent, rendering it pharmacologically inert unless modified.

- Synthesis: Droperidol is synthesized via alkylation of the tetrahydro-pyridinyl intermediate with 4-chloro-1-(4-fluorophenyl)-1-butanone .

NS1619

- Chemical Name : 1,3-Dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazole-2-one .

- Key Differences :

Structural-Activity Relationship (SAR) Insights

- Conformational Flexibility : The target compound’s tetrahydro-pyridinyl group allows planar alignment with the benzimidazol-2-one core, enhancing receptor interaction . Rigidifying this moiety (e.g., via double bonds) reduces opioid receptor affinity by >10-fold, underscoring the importance of flexibility .

- Substituent Impact :

- Electron-Withdrawing Groups (e.g., fluorine in Droperidol) enhance binding to dopamine receptors.

- Hydrophobic Chains (e.g., oxobutyl in Droperidol) improve blood-brain barrier penetration.

Comparative Data Table

Research Findings and Implications

- Drug Development : The target compound serves as a versatile scaffold ; adding specific substituents (e.g., fluorophenyl chains) can tailor activity toward neurological targets .

- Thermodynamic Stability : Higher melting point (195–200°C) compared to Droperidol (m.p. ~145°C) suggests stronger intermolecular forces in the base structure .

Biological Activity

1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent studies.

- Molecular Formula : C12H14N3O

- Molecular Weight : 216.26 g/mol

- CAS Number : 2147-83-3

-

Structural Formula :

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives have shown the ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves binding to DNA and inhibiting DNA-dependent enzymes, which is critical in cancer therapy.

| Compound | Cell Line Tested | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound A | HCC827 | 6.26 ± 0.33 | 2D Assay |

| Compound B | NCI-H358 | 6.48 ± 0.11 | 2D Assay |

| Compound C | HCC827 | 20.46 ± 8.63 | 3D Assay |

| Compound D | NCI-H358 | 16.00 ± 9.38 | 3D Assay |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against various pathogens. Testing involved both Gram-positive and Gram-negative bacteria as well as eukaryotic models like Saccharomyces cerevisiae. The findings suggest that certain derivatives possess significant antibacterial activity.

Key Findings :

- Effective against Staphylococcus aureus and Escherichia coli.

- Showed potential as a broad-spectrum antimicrobial agent.

The biological activity of this compound is primarily attributed to its ability to interact with DNA and inhibit critical cellular processes:

- DNA Binding : The compound binds within the minor groove of DNA, affecting replication and transcription processes.

- Enzyme Inhibition : It inhibits DNA-dependent enzymes which are vital for cell division and tumor growth.

- Cell Cycle Arrest : Studies indicate that it induces cell cycle arrest in the G0/G1 phase in various cancer cell lines.

Case Study 1: Antitumor Efficacy in Vivo

A study conducted on immunosuppressed rat models demonstrated the efficacy of a related benzimidazole derivative in reducing tumor size with minimal toxicity. The dosage was effective at submicromolar concentrations.

Case Study 2: Antimicrobial Trials

In vitro tests showed that derivatives of this compound inhibited the growth of resistant strains of bacteria, suggesting potential for development into therapeutic agents for infections caused by multidrug-resistant organisms.

Q & A

Q. Advanced Research Focus

- Molecular Docking: AutoDock Vina or Schrödinger Suite for binding mode prediction .

- Pharmacophore Modeling: LigandScout identifies critical features (e.g., hydrophobic regions, hydrogen bond donors) .

- ADMET Prediction: SwissADME evaluates bioavailability, with particular attention to logP (<3.5) and PSA (<90 Ų) for CNS penetration .

Validation: Cross-check with experimental IC₅₀ values from FP assays or surface plasmon resonance (SPR) .

How can researchers resolve conflicting NMR data for diastereomeric mixtures of derivatives?

Q. Advanced Research Focus

- Chiral Chromatography: Use supercritical fluid chromatography (SFC) with Chiralpak columns to separate enantiomers .

- Dynamic NMR (DNMR): Detect rotational barriers in diastereomers via variable-temperature ¹H NMR (e.g., coalescence temperatures for axial/equatorial protons) .

- NOESY/ROESY: Identify spatial proximity of substituents to assign stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.